REACTION_SMILES
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[Br:26][N:27]1[C:28](=[O:29])[CH2:30][CH2:31][C:32]1=[O:33].[C:34](#[N:35])[CH2:36][CH3:37].[CH3:13][c:14]1[cH:15][cH:16][c:17]2[cH:18][cH:19][c:20]([C:24]#[N:25])[cH:21][c:22]2[cH:23]1.[N:1]([C:2]([CH3:3])([CH3:4])[C:5]#[N:6])=[N:7][C:8]([CH3:9])([CH3:10])[C:11]#[N:12]>>[CH2:13]([c:14]1[cH:15][cH:16][c:17]2[cH:18][cH:19][c:20]([C:24]#[N:25])[cH:21][c:22]2[cH:23]1)[Br:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2ccc(C#N)cc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Type
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product
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Smiles
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N#Cc1ccc2ccc(CBr)cc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |